N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide
Overview
Description
The compound “N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a pyrazole ring, an ethoxyphenyl group, and a fluorobenzamide group . These functional groups suggest that the compound might have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and pyrazole rings suggests that the compound might have a planar structure, at least in part .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its various functional groups. For example, the thiazole ring is known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, thiazoles are generally slightly soluble in water and soluble in alcohol and ether .Mechanism of Action
Target of Action
The compound, also known as N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-fluorobenzamide, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Thiazole derivatives have been reported to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the context of antitumor activity, thiazole derivatives have demonstrated cytotoxicity activity on human tumor cell lines .
Biochemical Pathways
Given the broad spectrum of biological activities associated with thiazole derivatives, it can be inferred that multiple biochemical pathways might be affected .
Pharmacokinetics
A study on similar thiazole derivatives has indicated satisfactory drug-like characteristics and adme properties .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including the chemical structure of the compound, the presence of substituents on the thiazole ring, and the nature of the target organism or cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2S/c1-3-29-16-10-8-15(9-11-16)19-13-30-22(24-19)27-20(12-14(2)26-27)25-21(28)17-6-4-5-7-18(17)23/h4-13H,3H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKMYOLJOXGTRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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